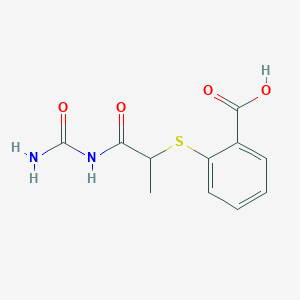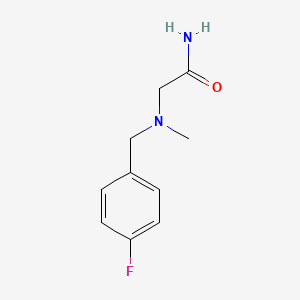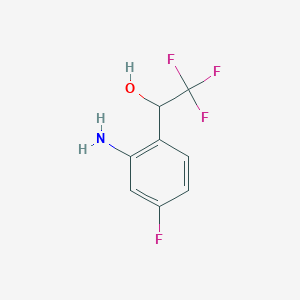
n-((1h-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyrazole ring and a thiadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the thiadiazole ring contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of a pyrazole derivative with a thiadiazole precursor. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .
Aplicaciones Científicas De Investigación
N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of both nitrogen and sulfur atoms in the thiadiazole ring enhances its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(1-Methyl-1H-pyrazol-3-yl)phenyl)-N’-phenylurea
- 5-Amino-pyrazoles
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine is unique due to the combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. The presence of both nitrogen and sulfur atoms in the thiadiazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C8H11N5S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-ethyl-N-(1H-pyrazol-5-ylmethyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H11N5S/c1-2-7-11-8(14-13-7)9-5-6-3-4-10-12-6/h3-4H,2,5H2,1H3,(H,10,12)(H,9,11,13) |
Clave InChI |
SPIKEHGXEPTKQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NSC(=N1)NCC2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



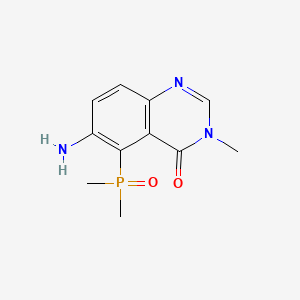
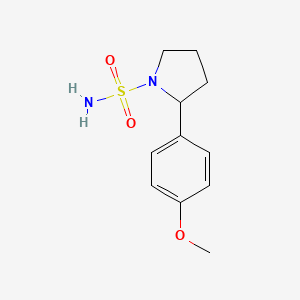

![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)

![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
